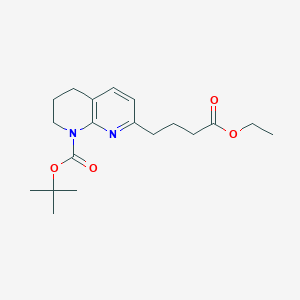

Tert-butyl 7-(4-ethoxy-4-oxobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

Tert-butyl 7-(4-ethoxy-4-oxobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a tert-butyl-protected 1,8-naphthyridine derivative with a 4-ethoxy-4-oxobutyl substituent at the 7-position. This compound belongs to a class of bicyclic heteroaromatic systems widely explored in medicinal chemistry due to their structural rigidity and ability to interact with biological targets such as kinases and enzymes . Below, we provide a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Properties

Molecular Formula |

C19H28N2O4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

tert-butyl 7-(4-ethoxy-4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

InChI |

InChI=1S/C19H28N2O4/c1-5-24-16(22)10-6-9-15-12-11-14-8-7-13-21(17(14)20-15)18(23)25-19(2,3)4/h11-12H,5-10,13H2,1-4H3 |

InChI Key |

ANPQRLIKWVTIMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 7-(4-ethoxy-4-oxobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate generally involves multi-step organic synthesis starting from suitably substituted 1,8-naphthyridine precursors. Key steps include:

- Introduction of the tert-butyl carbamate protecting group at the nitrogen atom (N1) of the naphthyridine ring.

- Alkylation or acylation at the 7-position to install the 4-ethoxy-4-oxobutyl side chain.

- Functional group transformations to achieve the ethoxy and keto functionalities on the side chain.

The overall synthetic approach is modular, allowing variations in the side chain length and substituents, which is common in medicinal chemistry optimization.

Specific Synthetic Routes

While direct literature on the exact compound is limited, closely related derivatives such as tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate and tert-butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate have been reported, providing valuable insights into the preparation of the 4-ethoxy-4-oxobutyl analog.

Alkylation of 7-position

- Starting from the 3,4-dihydro-1,8-naphthyridine core protected at N1 with a tert-butyl carbamate group, the 7-position is functionalized via nucleophilic substitution or acylation reactions.

- For example, alkylation with ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate under basic conditions can introduce the ethoxy-oxobutyl side chain.

- Bases such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or dimethylacetamide) are employed to deprotonate the 7-position and facilitate substitution.

Ester and Keto Group Formation

- The ethoxy and keto groups on the side chain are typically introduced via esterification and oxidation steps.

- The ethoxy group is commonly introduced as part of an ethyl ester (e.g., ethyl 4-bromobutyrate).

- The keto group (4-oxo) can be formed by selective oxidation of the corresponding alcohol or by using keto-functionalized alkylating agents.

Reaction Conditions and Solvents

- Reactions are often conducted in polar aprotic solvents such as dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF), which dissolve both organic substrates and inorganic bases effectively.

- Temperature control is critical; typical alkylation reactions are performed at 80–120 °C to ensure good conversion without decomposition.

- Acid-base workups involve adjusting pH with mineral acids like hydrochloric acid or sulfuric acid to precipitate the product.

Purification and Isolation

- The crude reaction mixture is usually extracted with organic solvents such as ethyl acetate or methyl tert-butyl ether (MTBE).

- The product is isolated by crystallization from aqueous ammonium chloride or ammonium salt solutions to achieve high purity.

- Chromatographic purification may be avoided by optimizing crystallization and extraction steps, improving scalability.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| N1 Protection | tert-Butyl carbamate formation reagents (e.g., Boc2O) | Dichloromethane | 0–25 °C | Standard carbamate protection |

| 7-Position Alkylation | Ethyl 4-bromobutyrate, base (NaH, K2CO3) | DMF, DMA, or NMP | 80–120 °C | Alkylation to introduce side chain |

| Keto group formation | Oxidation agents or use of keto-functionalized alkylating agent | DMF or DMA | Ambient to 80 °C | Selective oxidation or direct installation |

| Workup and isolation | Acid-base extraction, crystallization | Water, EtOAc, MTBE | Ambient | pH adjustment to 6.5–7.0 for crystallization |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(4-ethoxy-4-oxobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Tert-butyl 7-(4-ethoxy-4-oxobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-(4-ethoxy-4-oxobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Insights :

- Methyl and hydroxyethyl substituents reduce steric hindrance, favoring synthetic accessibility.

Halogenated Derivatives

Halogen atoms at the 7-position are common in intermediates for cross-coupling reactions:

Key Insights :

- Halogenated derivatives are pivotal in constructing complex architectures via cross-coupling or alkylation.

- The target’s ester group lacks direct electrophilicity but can participate in hydrolysis or transesterification .

Esters and Related Functional Groups

Esters and related groups modulate solubility and metabolic pathways:

Key Insights :

- Ethyl esters generally exhibit slower hydrolysis than methyl esters, extending half-life in biological systems .

- The 4-oxobutyl chain in the target compound may facilitate interactions with hydrophobic binding pockets in enzymes .

Heteroatom-containing Substituents

Sulfur and nitrogen-containing substituents alter electronic properties:

Biological Activity

Tert-butyl 7-(4-ethoxy-4-oxobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is and it has an approximate molecular weight of 306.36 g/mol. Its structure includes a naphthyridine core, which is known for various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

- A tert-butyl ester group , enhancing lipophilicity.

- An ethoxy substituent that may influence solubility and reactivity.

- A 4-oxobutyl group , which could play a role in biological interactions.

These structural components suggest that the compound may exhibit diverse biological activities, potentially impacting various biochemical pathways.

Biological Activities

Preliminary studies indicate that compounds structurally related to this compound demonstrate several biological activities:

- Antimicrobial Activity : Similar naphthyridine derivatives have been reported to possess antimicrobial properties. The lipophilic nature of the tert-butyl group may enhance membrane permeability, facilitating antibacterial effects.

- Anticancer Properties : Some studies suggest that naphthyridine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through modulation of inflammatory cytokines.

The precise mechanisms underlying the biological activities of this compound are still under investigation. Possible mechanisms include:

- Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with various receptors leading to altered cellular responses.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

| Compound Name | Chemical Structure | Notable Features |

|---|---|---|

| Tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | Structure | Contains a chlorine substituent; potential for different biological activity. |

| Tert-butyl 7-methyl-3,4-dihydro-naphthyridine-1-carboxylic acid | Structure | Methyl group alters lipophilicity; studied for antimicrobial properties. |

| Tert-butyl 7-(2-methylpropoxy)-3,4-dihydro-naphthyridine | Structure | Different alkoxy substituents may affect solubility and reactivity. |

The uniqueness of tert-butyl 7-(4-ethoxy-4-oxobutyl)-3,4-dihydro-1,8-naphthyridine lies in its specific ethoxy substituent and oxobutyl group, which may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Q. What synthetic routes are recommended for preparing Tert-butyl 7-(4-ethoxy-4-oxobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate?

- Methodological Answer : A common approach involves alkylation of the naphthyridine core using tert-butyl carbamate intermediates. For example, tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can be functionalized via s-BuLi-mediated deprotonation at −42 °C in THF, followed by reaction with electrophiles like diethylphosphonate derivatives to introduce the 4-ethoxy-4-oxobutyl side chain . Another route employs Mitsunobu or Horner-Wadsworth-Emmons reactions to attach substituents, as seen in analogous naphthyridine syntheses .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing with structurally similar compounds (e.g., tert-butyl piperidine-carboxylates) to confirm the naphthyridine core and ester side chain .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular formula (e.g., C₁₉H₂₈N₂O₄) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- Storage : Store at room temperature in airtight containers, away from strong acids/bases (risk of ester hydrolysis) .

- Acute Toxicity : Classified under GHS Category 4 for oral/dermal/inhalation toxicity; follow protocols for low-toxicity organics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Temperature Control : Lower temperatures (−42 °C) minimize side reactions during lithiation steps .

- Catalyst Screening : Test bases like potassium tert-butoxide for efficient deprotonation .

- Byproduct Reduction : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, as demonstrated in tert-butyl carbamate syntheses .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Isomer Analysis : Check for regioisomers using 2D NMR (COSY, HSQC) to confirm substituent positions .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for the proposed structure .

- X-ray Crystallography : If crystals are obtainable, resolve ambiguities via single-crystal diffraction .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model transition states for ester hydrolysis or alkylation reactions using software like Gaussian. Focus on charge distribution at the naphthyridine nitrogen and ester carbonyl .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. dichloromethane) on reaction pathways .

Q. How to design analogs using this compound as a precursor?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.